molecular formula C10H12N2O2 B1455491 3-(Pyrrolidin-1-yl)isonicotinic acid CAS No. 1257901-68-0

3-(Pyrrolidin-1-yl)isonicotinic acid

Cat. No.: B1455491
CAS No.: 1257901-68-0
M. Wt: 192.21 g/mol
InChI Key: CRWCKDDTUOLQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-yl)isonicotinic acid is a compound that features a pyrrolidine ring attached to an isonicotinic acid moiety. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing ring, while isonicotinic acid is a derivative of pyridine with a carboxylic acid group at the 4-position.

Biochemical Analysis

Biochemical Properties

3-(Pyrrolidin-1-yl)isonicotinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound can interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in metabolic pathways, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space, leading to selective binding with target proteins . This interaction can result in the inhibition or activation of specific enzymes, thereby altering biochemical pathways and cellular responses . The compound’s ability to modulate gene expression further contributes to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability is influenced by its chemical structure, which can affect its degradation rate and overall efficacy . Long-term exposure to this compound may lead to sustained changes in cellular activities, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic processes . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of active metabolites that further influence biochemical reactions . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of this compound is essential for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with target biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)isonicotinic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the isonicotinic acid moiety. One common method is the 1,3-dipolar cycloaddition reaction between a nitrogen-based 1,3-dipole, such as an azomethine ylide, and an alkenyl dipolarophile . This reaction is known for its regio- and stereoselectivity, which is crucial for obtaining the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the isonicotinic acid moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-one derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

3-(Pyrrolidin-1-yl)isonicotinic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Pyrrolidin-1-yl)isonicotinic acid include:

Uniqueness

What sets this compound apart is the presence of the pyrrolidine ring, which adds unique steric and electronic properties to the molecule. This can enhance its biological activity and make it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-pyrrolidin-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWCKDDTUOLQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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